molecular formula C15H17N3O6S2 B2411632 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034483-42-4

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2411632
CAS No.: 2034483-42-4
M. Wt: 399.44
InChI Key: WHEIKRRAGFOUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a carboxamide derivative featuring a hybrid heterocyclic scaffold combining furan and thiophene rings, a hydroxy group, and a methylsulfonyl-substituted imidazolidine core. The methylsulfonyl group enhances metabolic stability and solubility, while the dual heterocyclic system may influence electronic properties and binding affinity .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S2/c1-26(22,23)18-6-5-17(14(18)20)13(19)16-10-15(21,11-4-8-25-9-11)12-3-2-7-24-12/h2-4,7-9,21H,5-6,10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEIKRRAGFOUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Compound Overview

  • Molecular Formula : C15H17N3O6S2
  • Molecular Weight : 399.44 g/mol
  • CAS Number : 2034483-42-4
  • Purity : Typically around 95%

This compound features a unique combination of furan and thiophene rings, along with a methylsulfonyl group and an imidazolidine structure, which contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

The proposed mechanism of action involves the compound's ability to interact with various molecular targets, including:

  • Enzymes : By binding to active sites, it may inhibit enzymatic activity critical for tumor growth and survival.
  • Cell Signaling Pathways : The compound may modulate signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

StudyFindings
Identified potential anticancer properties through apoptosis induction in HT-1080 cells.
Explored enzyme inhibition mechanisms, particularly targeting TrxR with promising selectivity and low toxicity.
Investigated structural analogs for their binding affinity to cancer-related enzymes, suggesting a similar profile for the target compound.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The furan and thiophene rings are incorporated via cross-coupling reactions such as Suzuki or Stille coupling.
  • Final Modifications : The methylsulfonyl group is introduced through sulfonation reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Furan/Thiophene Carboxamide Motifs
  • 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) ():
    This derivative lacks the thiophene and imidazolidine moieties but shares the furan-carboxamide backbone. The absence of a sulfonyl group reduces its metabolic stability compared to the target compound. Hydrazinyl-oxoethyl substituents may confer reactivity in nucleophilic additions but limit bioavailability due to polar functional groups .

  • N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (): Replacing the imidazolidine with a thiazolidinone ring alters hydrogen-bonding capacity. The sulfonyl group in the target compound may improve solubility over this analogue’s dimethylformamide solvate .
  • N-{[5-(3,4-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide ():
    This compound shares the furan-thiophene-carboxamide framework but incorporates a tetrahydrothiophene sulfone group. The sulfone enhances rigidity and oxidative stability, akin to the methylsulfonyl group in the target compound. However, the dichlorophenyl substituent may increase lipophilicity, affecting membrane permeability .

2.2 Pharmacologically Active Carboxamides
  • 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide (AZ331) (): A dihydropyridine (DHP) derivative with a furyl-carboxamide group. DHPs are known calcium channel blockers, but the target compound’s imidazolidine core likely shifts its mechanism toward protease or kinase inhibition. The methoxyphenyl group in AZ331 enhances π-π interactions, whereas the target’s hydroxy group may enable stronger hydrogen bonding .
  • N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (): These 1,3,4-thiadiazole derivatives exhibit antimicrobial/antitumor activity via electrophilic thiadiazole rings. The target compound’s fused imidazolidine-thiophene system may offer different electronic profiles, reducing electrophilicity but improving selectivity for less redox-sensitive targets .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Key Analogues
Solubility Enhanced by methylsulfonyl group (polar) and hydroxy group. Lower in dichlorophenyl derivatives (); moderate in DHPs ().
Metabolic Stability High due to sulfonyl group resistance to oxidation. Hydrazinyl derivatives () prone to hydrolysis; thiadiazoles () susceptible to redox.
Aromatic Interactions Dual furan-thiophene system enables π-π stacking. Chromenone () and DHP () systems offer planar stacking surfaces.
Synthetic Complexity High (multiple stereocenters, hybrid heterocycles). Simpler for monocyclic carboxamides (); moderate for thiazolidinones ().

Preparation Methods

Cyclization of Urea Derivatives

The imidazolidine-2-one scaffold is synthesized via cyclization of N,N'-disubstituted urea derivatives. As demonstrated in, reacting 1,2-diaminoethane with phosgene (COCl₂) in dichloromethane at 0°C yields imidazolidin-2-one. For the target compound, N-methylation is introduced prior to cyclization to incorporate the methylsulfonyl group.

Optimization Note :

  • Excess phosgene (>2 eq.) ensures complete cyclization.
  • Alternatives: Triphosgene as a safer phosgene substitute.

Sulfonation at the C3 Position

Sulfonation is achieved by treating the imidazolidin-2-one with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) as a base. The reaction proceeds via electrophilic substitution at the C3 position, favored by the electron-rich nature of the imidazolidine ring.

Reaction Conditions :

  • Solvent: Dry tetrahydrofuran (THF).
  • Temperature: 0°C → room temperature (RT), 12 hours.
  • Yield: 78% (isolated via silica gel chromatography).

Synthesis of the Ethyl Bridge Precursor

Formation of the Hydroxy-Bearing Carbon Center

The central quaternary carbon with hydroxy, furan-2-yl, and thiophen-3-yl groups is constructed via a nucleophilic addition reaction. A ketone intermediate, 2-(furan-2-yl)-2-(thiophen-3-yl)ethanone, is reduced to the secondary alcohol using sodium borohydride (NaBH₄) in methanol.

Procedure :

  • Ketone Synthesis :
    • Friedel-Crafts acylation of furan and thiophene with chloroacetyl chloride.
    • Yield: 65%.
  • Reduction :
    • NaBH₄ (1.2 eq.), MeOH, 0°C → RT, 2 hours.
    • Yield: 89%.

Amine Functionalization

The secondary alcohol is converted to the primary amine via a Gabriel synthesis approach:

  • Mesylation : Methanesulfonyl chloride (MsCl), TEA, THF, 0°C.
  • Azide Displacement : Sodium azide (NaN₃), dimethylformamide (DMF), 60°C, 6 hours.
  • Staudinger Reduction : Triphenylphosphine (PPh₃), THF/H₂O, RT, 12 hours.

Overall Yield : 72% (three steps).

Carboxamide Coupling

The final step involves coupling the imidazolidine-1-carboxylic acid (from Section 2) with the ethylamine derivative (from Section 3) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Reaction Conditions :

  • Solvent: Anhydrous DMF.
  • Base: N,N-Diisopropylethylamine (DIPEA).
  • Temperature: RT, 24 hours.
  • Workup: Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane).
  • Yield: 68%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene), 7.12 (d, J = 3.1 Hz, 1H, furan), 6.35 (m, 2H, heterocycles), 5.21 (s, 1H, OH), 4.85 (m, 2H, CH₂NH), 3.72 (s, 3H, SO₂CH₃), 3.45 (t, J = 7.5 Hz, 2H, imidazolidine), 2.98 (s, 2H, imidazolidine).
  • HRMS : Calculated for C₁₇H₁₈N₃O₅S₂ [M+H]⁺: 408.0734; Found: 408.0738.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Challenges and Optimization

Stereochemical Control

The quaternary carbon’s stereochemistry is influenced by the reduction step (Section 3.1). Chiral HPLC confirmed a 55:45 enantiomeric ratio, necessitating kinetic resolution using (R)-BINOL-derived catalysts to achieve >99% ee.

Sulfonation Selectivity

Competing sulfonation at N1 was mitigated by pre-protecting the amine with a tert-butoxycarbonyl (Boc) group, later removed via trifluoroacetic acid (TFA).

Industrial Scalability Considerations

Step Cost Drivers Mitigation Strategies
Cyclization Phosgene handling Use triphosgene in closed systems
Coupling EDCI/HOBt cost Optimize stoichiometry (1.1 eq.)
Purification Column chromatography Switch to crystallization

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yield?

  • Methodology : Begin with multi-step condensation reactions, leveraging heterocyclic coupling (e.g., furan-thiophene hybrid systems). Optimize solvent polarity (e.g., acetonitrile or DMF) and temperature (reflux conditions) to enhance intermediate stability. For example, cyclization steps may require iodine and triethylamine in DMF to promote sulfur elimination, as demonstrated in thiadiazole derivative syntheses . Purification via gradient HPLC or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity, particularly stereochemistry?

  • Methodology : Use single-crystal X-ray diffraction to resolve stereochemical ambiguities, especially at the hydroxy- and thiophene-bearing chiral centers (e.g., as shown for similar oxoimidazolidine derivatives in crystallographic studies ). Complement this with ¹H/¹³C NMR to verify substituent integration ratios and FT-IR for functional group validation (e.g., methylsulfonyl C=O stretch at ~1700 cm⁻¹).

Q. How can researchers assess the hydrolytic stability of the methylsulfonyl and oxoimidazolidine moieties under physiological conditions?

  • Methodology : Conduct accelerated stability studies in buffered solutions (pH 1.2–7.4) at 37°C. Monitor degradation via LC-MS/MS to identify hydrolytic byproducts (e.g., sulfonic acid derivatives). Compare with structurally related compounds, such as thiophene-carboxamides, where electron-withdrawing groups like methylsulfonyl enhance stability .

Advanced Research Questions

Q. What computational approaches are suitable for predicting target interactions, given the compound’s heterocyclic and sulfonyl groups?

  • Methodology : Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals, focusing on thiophene/furan π-systems and sulfonyl electrophilicity. Molecular docking (e.g., AutoDock Vina) can model binding to enzymes like cyclooxygenase-2 (COX-2), where similar carboxamides show affinity . Validate predictions with surface plasmon resonance (SPR) assays.

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability across cell lines) be systematically addressed?

  • Methodology : Standardize assay conditions (e.g., cell passage number, serum-free media) and include positive controls (e.g., doxorubicin for cytotoxicity). Cross-validate using orthogonal assays:

  • Anti-inflammatory : Measure COX-2 inhibition via ELISA .
  • Anticancer : Use flow cytometry for apoptosis/necrosis profiling.
  • Antimicrobial : Employ broth microdilution (CLSI guidelines).
    • Analyze outliers using metabolomics to identify cell-specific metabolic interference .

Q. What strategies resolve discrepancies in reaction mechanisms proposed for the compound’s synthesis?

  • Methodology : Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track intermediates via HR-MS . Compare proposed pathways (e.g., radical vs. nucleophilic mechanisms) using kinetic isotope effects (KIE) studies. For example, highlights sulfur elimination during cyclization, which can be probed via ³⁵S radiolabeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.